

Physical and chemical properties of 2-Amino-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-4-chlorobenzonitrile

Cat. No.: B1265954

[Get Quote](#)

An In-depth Technical Guide to 2-Amino-4-chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of **2-Amino-4-chlorobenzonitrile**, a key intermediate in the synthesis of various pharmaceutical compounds, particularly quinazoline derivatives.

General and Physicochemical Properties

2-Amino-4-chlorobenzonitrile, with the CAS number 38487-86-4, is a substituted benzonitrile that serves as a versatile building block in organic synthesis.^[1] Its key identifiers and physical properties are summarized below.

Table 1: General and Physicochemical Properties of **2-Amino-4-chlorobenzonitrile**

Property	Value	Reference(s)
IUPAC Name	2-Amino-4-chlorobenzonitrile	
Synonyms	5-Chloro-2-cyanoaniline, 4-Chloroanthranilonitrile	[2]
CAS Number	38487-86-4	
Molecular Formula	C ₇ H ₅ CIN ₂	
Molecular Weight	152.58 g/mol	
Appearance	Light orange to yellow to green powder/crystal	[2]
Melting Point	157-162 °C	
Boiling Point	305.8 °C (Predicted)	[3]
Solubility	Low solubility in water. Soluble in polar organic solvents like ethanol.	[1][4]
SMILES String	Nc1cc(Cl)ccc1C#N	
InChI Key	UZHALXIAWJOLLR-UHFFFAOYSA-N	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2-Amino-4-chlorobenzonitrile**.

Infrared (IR) Spectroscopy

The FT-IR spectrum of **2-Amino-4-chlorobenzonitrile** shows characteristic absorption bands corresponding to its functional groups.[5]

Table 2: Key FT-IR Absorption Bands for **2-Amino-4-chlorobenzonitrile**

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group	Reference(s)
3452, 3363	N-H stretching	Primary Amine	[5]
2211	C≡N stretching	Nitrile	[5]
782	C-Cl stretching	Chloroalkane	[5]

UV-Visible (UV-Vis) Spectroscopy

In an ethanol solution, **2-Amino-4-chlorobenzonitrile** exhibits two primary absorption peaks, which are attributed to $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ electronic transitions within the aromatic ring and the nitrile group.[\[5\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for **2-Amino-4-chlorobenzonitrile** is not readily available in the cited literature, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.

- ¹H NMR: The aromatic protons are expected to appear in the range of 6.5-7.5 ppm. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing chloro and nitrile groups. The amino protons would likely appear as a broad singlet.
- ¹³C NMR: The carbon of the nitrile group (C≡N) is expected in the region of 115-120 ppm.[\[6\]](#) Aromatic carbons would appear between 110-150 ppm. The carbon attached to the amino group would be shifted upfield, while the carbon attached to the chlorine atom would be shifted downfield.

Mass Spectrometry (MS)

Detailed experimental mass spectrometry data for **2-Amino-4-chlorobenzonitrile** is not available in the reviewed literature. For a compound with this structure, the molecular ion peak $[M]^+$ would be expected at m/z 152, with a characteristic $[M+2]^+$ peak at m/z 154 with approximately one-third the intensity, due to the presence of the ³⁷Cl isotope. Common fragmentation patterns for aromatic nitriles involve the loss of HCN (27 amu).

Chemical Properties and Reactivity

2-Amino-4-chlorobenzonitrile is a stable compound but reactive under specific conditions, making it a valuable intermediate.^[5] The amino group can undergo typical reactions such as acylation and alkylation, while the nitrile group can be hydrolyzed or reduced.

A primary application is in the synthesis of quinazoline and quinazolinone derivatives, which are scaffolds for many biologically active molecules.^[7] The amino and nitrile groups can participate in cyclization reactions with various reagents to form the heterocyclic ring system.

Experimental Protocols

Plausible Synthesis of 2-Amino-4-chlorobenzonitrile

A specific, published protocol for the synthesis of **2-Amino-4-chlorobenzonitrile** is not readily available. However, a plausible multi-step synthesis can be proposed based on established chemical transformations and protocols for similar molecules, such as the synthesis of its isomer, 2-amino-5-chlorobenzonitrile.^[8] A potential route starts from 2,5-dichloronitrobenzene.

Step 1: Synthesis of 4-Chloro-2-nitrobenzonitrile from 2,5-Dichloronitrobenzene^[3]

- In a reaction vessel, combine 2,5-dichloronitrobenzene (1.20 mol), copper(I) cyanide (1.20 mol), and potassium cyanide (0.012 mol) in N,N-dimethylformamide (80 ml).
- Heat the mixture to 165-170°C for 5.5 hours.
- After cooling, pour the reaction mixture into cold toluene (1.2 L) and stir for 13 hours at room temperature.
- Filter the precipitate and wash it with ethyl acetate.
- Combine the filtrates, concentrate under reduced pressure, and wash the residue with carbon tetrachloride to yield 4-chloro-2-nitrobenzonitrile.

Step 2: Reduction of the Nitro Group to an Amino Group

- Prepare a solution of stannous chloride (SnCl_2) in concentrated hydrochloric acid.

- Slowly add the 4-chloro-2-nitrobenzonitrile from the previous step to the solution, maintaining the temperature below 30°C with external cooling.
- Stir the resulting slurry for 2-3 hours.
- Make the solution alkaline by adding a 40% sodium hydroxide solution while cooling.
- Filter the crude product and wash with water until neutral.
- The final product, **2-amino-4-chlorobenzonitrile**, can be purified by recrystallization.

Purification by Recrystallization[1][11]

- Dissolve the crude **2-Amino-4-chlorobenzonitrile** in a minimal amount of hot ethanol in an Erlenmeyer flask.
- If insoluble impurities are present, perform a hot filtration.
- Allow the clear, hot solution to cool slowly to room temperature to allow for crystal formation.
- To maximize the yield, place the flask in an ice bath.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold ethanol to remove soluble impurities.
- Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Spectroscopic Analysis Protocol[1][7]

- FT-IR Spectroscopy:
 - Prepare a KBr pellet by mixing a small amount of the dried, purified compound with dry potassium bromide powder.
 - Press the mixture into a transparent disc.
 - Record the spectrum in the range of 4000-400 cm^{-1} .

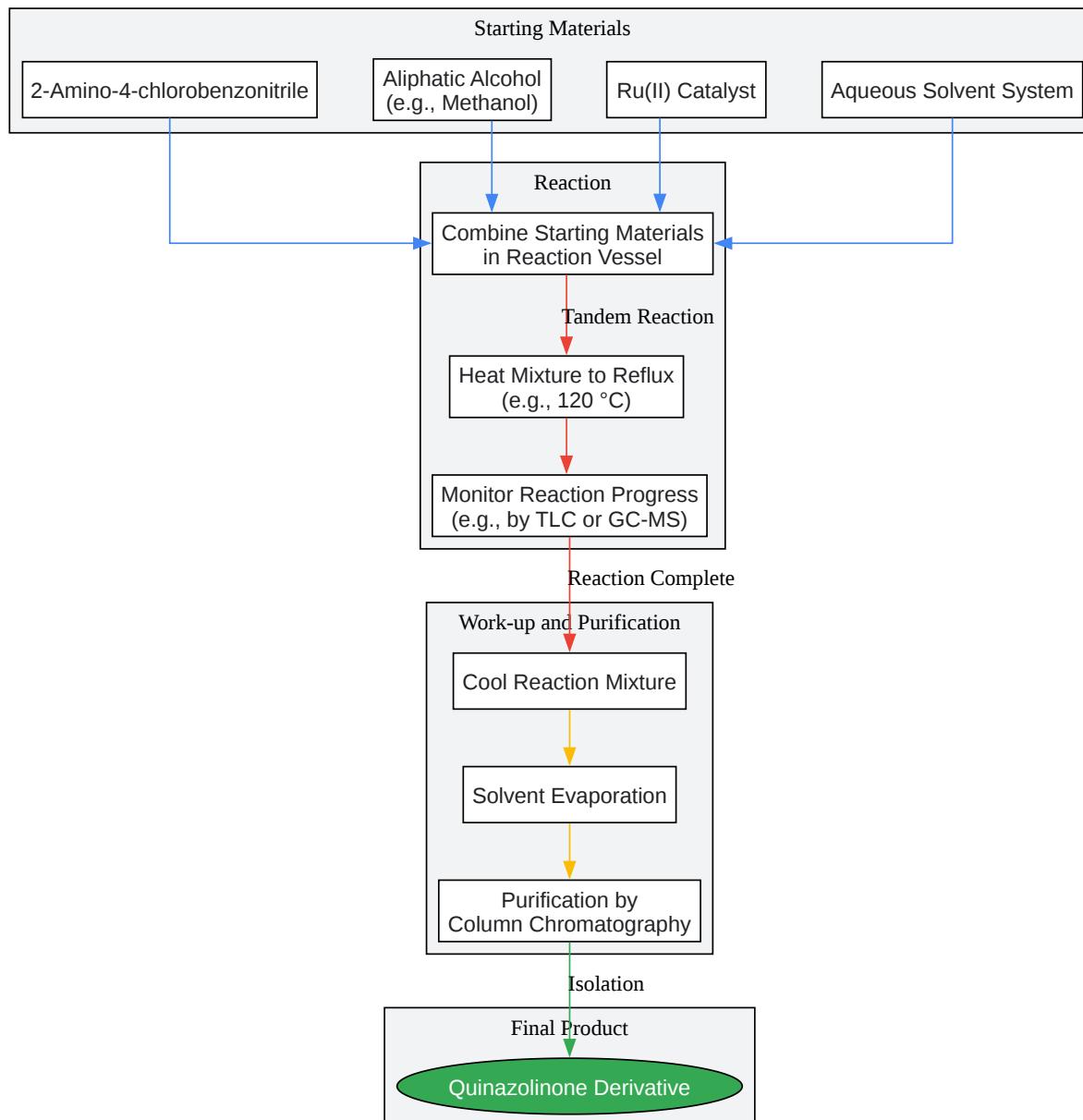
- UV-Vis Spectroscopy:
 - Prepare a dilute solution (e.g., 2×10^{-5} M) of the compound in ethanol.
 - Use a quartz cuvette with a 10-mm path length.
 - Record the absorption spectrum in the range of 200-400 nm.

Safety and Handling

2-Amino-4-chlorobenzonitrile is classified as a hazardous substance.

Table 3: GHS Hazard and Precautionary Statements

Category	Code(s) and Statement(s)	Reference(s)
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	
Precautionary Statements	P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	


Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95 or equivalent), safety glasses, and chemical-resistant gloves when handling this compound.

Applications and Logical Workflows

The primary application of **2-Amino-4-chlorobenzonitrile** is as a precursor for the synthesis of quinazolines and quinazolinones, which are important scaffolds in drug discovery.[7]

Experimental Workflow: Synthesis of Quinazolinones

Below is a generalized workflow for the synthesis of a quinazolinone derivative from **2-Amino-4-chlorobenzonitrile**, based on common synthetic strategies.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of quinazolinone derivatives.

This guide provides essential technical information for professionals working with **2-Amino-4-chlorobenzonitrile**. For further details, it is recommended to consult the cited literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quinazolinone synthesis [organic-chemistry.org]
- 2. EP0110559B1 - Process for the preparation of 4-chloro-2-nitrobenzonitrile - Google Patents [patents.google.com]
- 3. chemscene.com [chemscene.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. rsc.org [rsc.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Physical and chemical properties of 2-Amino-4-chlorobenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1265954#physical-and-chemical-properties-of-2-amino-4-chlorobenzonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com